

Technical Guide: Structure Elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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Compound of Interest

Compound Name:	(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Cat. No.:	B066220

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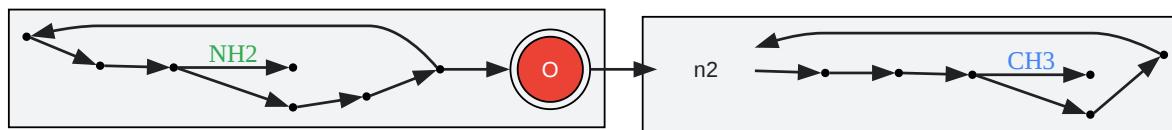
Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**, a compound of interest in medicinal chemistry due to the prevalence of the piperazine moiety in various biologically active agents. [1][2][3][4][5] This document outlines the predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, which are critical for its identification and characterization. Detailed experimental protocols for these analytical techniques are provided, alongside a plausible synthetic pathway. Furthermore, this guide discusses the potential biological relevance of this class of compounds and illustrates a representative signaling pathway.

Chemical Structure and Properties

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula $\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}$. Its structure features a central carbonyl group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety.

Chemical Structure:

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Caption: 2D structure of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**, the following data is predicted based on established values for similar chemical structures, including aminobenzophenones and N-methylpiperazine derivatives.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.1-7.2	t	1H	Ar-H (H5)
~ 6.7-6.8	m	2H	Ar-H (H4, H6)
~ 6.6	s	1H	Ar-H (H2)
~ 3.8 (broad)	s	2H	NH_2
~ 3.7 (broad)	t	4H	Piperazine-H (H2', H6')
~ 2.4 (broad)	t	4H	Piperazine-H (H3', H5')
2.3	s	3H	N-CH_3

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 170	$\text{C}=\text{O}$
~ 147	Ar-C (C3)
~ 138	Ar-C (C1)
~ 129	Ar-C (C5)
~ 118	Ar-C (C6)
~ 116	Ar-C (C4)
~ 115	Ar-C (C2)
~ 55	Piperazine-C (C3', C5')
~ 46	$\text{N}-\text{CH}_3$
~ 42	Piperazine-C (C2', C6')

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch (piperazine and methyl)
1670-1650	Strong	C=O stretch (aromatic ketone) [10] [11]
1620-1580	Medium-Strong	N-H bend (primary amine)
1600-1450	Medium-Strong	Aromatic C=C stretch [12]
1300-1000	Strong	C-N stretch

Mass Spectrometry (MS)

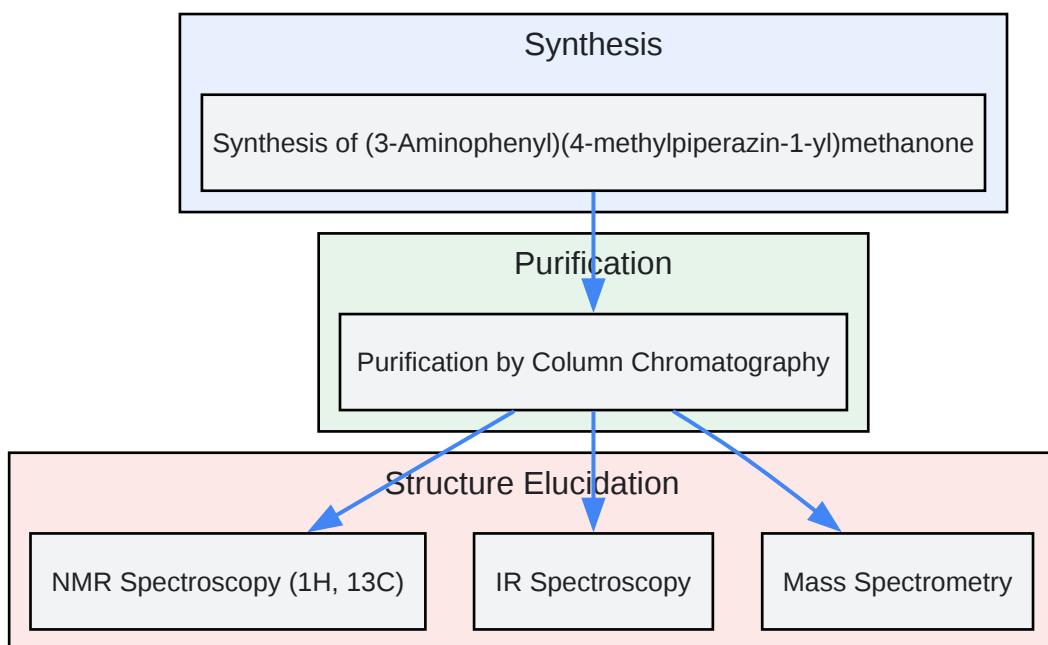
Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
219	[M] ⁺
120	[C ₇ H ₆ NO] ⁺
100	[C ₅ H ₁₂ N ₂] ⁺
99	[C ₅ H ₁₁ N ₂] ⁺

The fragmentation pattern is expected to involve cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation (m/z 120) and a fragment corresponding to N-methylpiperazine (m/z 100).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for the structure elucidation of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.



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Caption: General experimental workflow for structure elucidation.

Synthesis

A plausible synthesis for **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** can be adapted from the synthesis of similar aminophenyl methanones.^[18] The process involves the nitration of a suitable benzoic acid precursor, followed by conversion to the acid chloride, amidation with N-methylpiperazine, and subsequent reduction of the nitro group to an amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

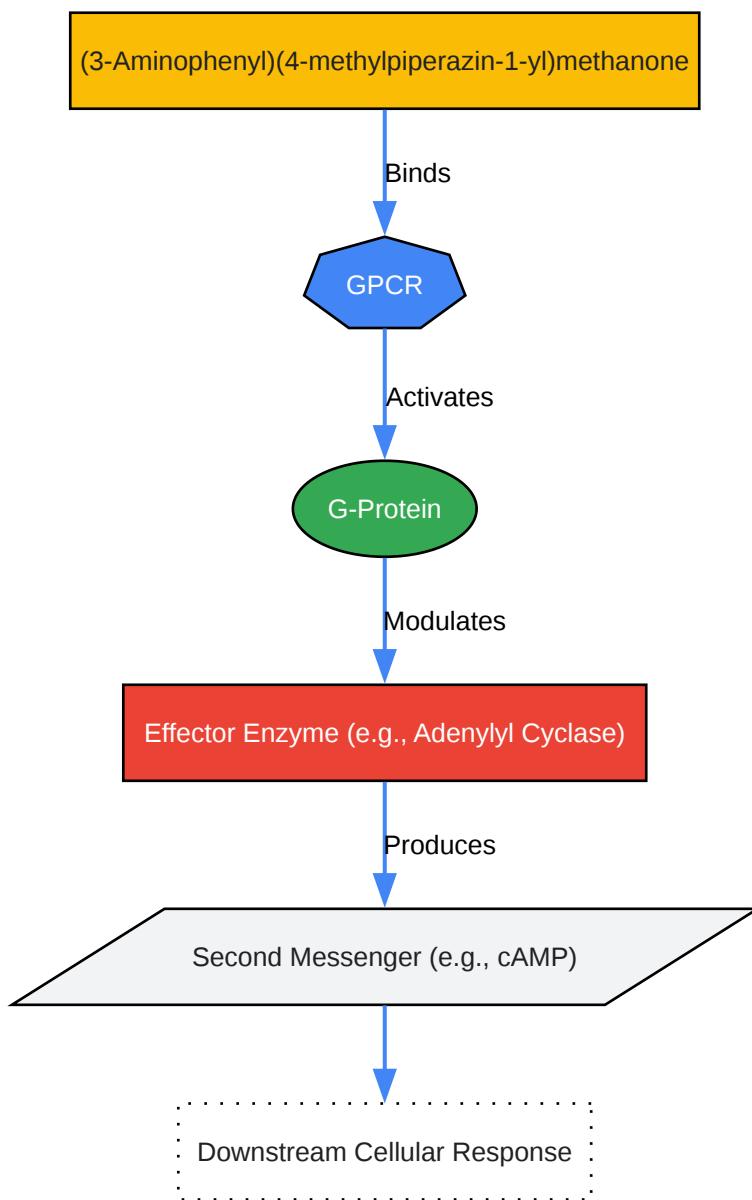
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: Obtain the mass spectrum, identifying the molecular ion peak and the major fragment ions.

Biological Activity and Signaling Pathways

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.^{[1][3][4][5]} Many CNS-active drugs containing the piperazine moiety act on G-protein coupled receptors (GPCRs).



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Caption: A representative GPCR signaling pathway potentially modulated by piperazine derivatives.

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. The predicted data and detailed experimental protocols herein serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel piperazine-containing

compounds for pharmaceutical applications. Further experimental work is required to confirm the predicted spectroscopic data and to fully elucidate the biological activity and mechanism of action of this compound.

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